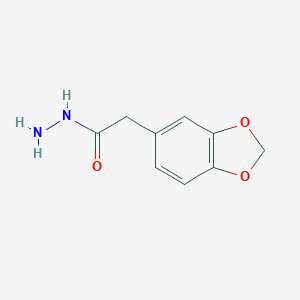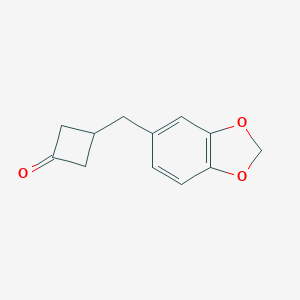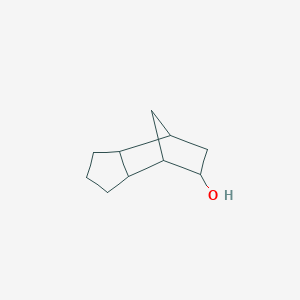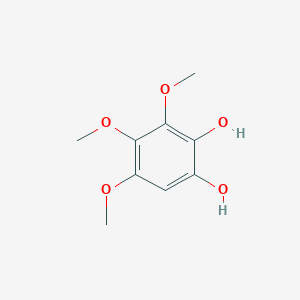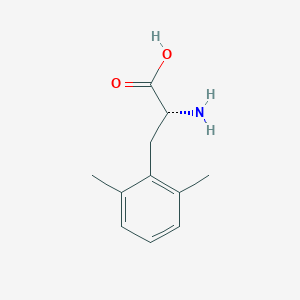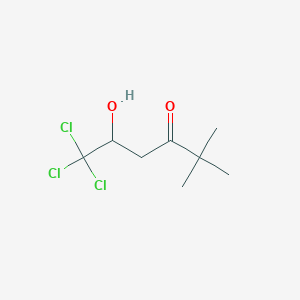
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one, commonly known as TCD Alcohol, is a chemical compound with significant applications in scientific research. It is a chiral compound that possesses a tertiary alcohol functional group and three chlorine atoms. TCD Alcohol is widely used in the synthesis of chiral compounds, as a resolving agent, and as a chiral auxiliary.
Mécanisme D'action
TCD Alcohol acts as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate, which then undergoes a stereoselective reaction. The chiral information of TCD Alcohol is transferred to the product, resulting in the formation of a chiral compound. TCD Alcohol also acts as a resolving agent by forming diastereomeric complexes with racemic mixtures, which can then be separated through various methods, such as crystallization or chromatography.
Effets Biochimiques Et Physiologiques
TCD Alcohol has no reported biochemical or physiological effects, as it is primarily used in chemical synthesis and not for medicinal purposes.
Avantages Et Limitations Des Expériences En Laboratoire
TCD Alcohol has several advantages in lab experiments, including its high enantiomeric purity, low toxicity, and ease of use. It is also readily available and relatively inexpensive. However, TCD Alcohol has limitations, such as its limited solubility in certain solvents and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the use of TCD Alcohol in scientific research. One area of interest is the development of new chiral ligands for catalysis, particularly in the field of asymmetric hydrogenation. Another area of interest is the application of TCD Alcohol in the synthesis of chiral polymers and materials. Additionally, there is potential for the use of TCD Alcohol in the development of new drugs and pharmaceuticals, particularly those that require chiral synthesis.
Méthodes De Synthèse
TCD Alcohol can be synthesized through several methods, including the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. Another method involves the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a chiral auxiliary, such as (S)-(+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane. The resulting product is then treated with diisobutylaluminum hydride to yield TCD Alcohol.
Applications De Recherche Scientifique
TCD Alcohol has significant applications in scientific research, particularly in the synthesis of chiral compounds. It is widely used as a resolving agent for the separation of racemic mixtures and as a chiral auxiliary in asymmetric synthesis. TCD Alcohol is also used in the synthesis of chiral ligands for catalysis, such as in the preparation of chiral ruthenium complexes for asymmetric hydrogenation reactions.
Propriétés
Numéro CAS |
1552-30-3 |
|---|---|
Nom du produit |
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one |
Formule moléculaire |
C8H13Cl3O2 |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
6,6,6-trichloro-5-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H13Cl3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h6,13H,4H2,1-3H3 |
Clé InChI |
FQGPSSYHVXSBCF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O |
SMILES canonique |
CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O |
Synonymes |
6,6,6-TRICHLORO-5-HYDROXY-2,2-DIMETHYLHEXAN-3-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



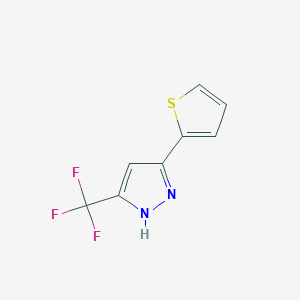
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
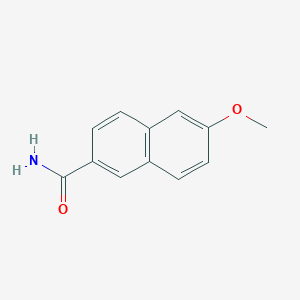
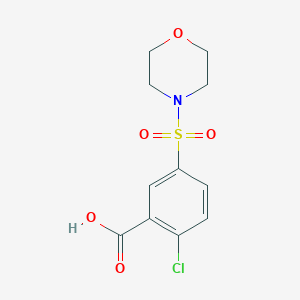
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)

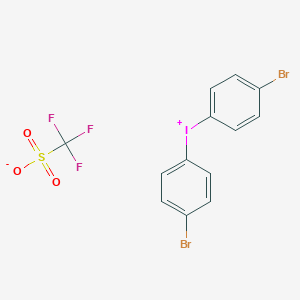
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
